Home > Products > Screening Compounds P137947 > AdefovirDipivoxil
AdefovirDipivoxil - 142340-99-4

AdefovirDipivoxil

Catalog Number: EVT-1518266
CAS Number: 142340-99-4
Molecular Formula: C10H12N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of adefovir dipivoxil involves several key steps that have been refined over time to improve yield and efficiency.

  1. Initial Reaction: The process typically starts with the condensation of adefovir (2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonic acid) with chloro methyl pivalate. This reaction can be facilitated by using a mixture of solvents such as N,N-dimethylacetamide and ethyl acetate, along with a suitable base like triethylamine .
  2. Improved Methods: Recent studies have proposed improved methods that utilize less hazardous reagents and solvents, enhancing safety and environmental sustainability. For instance, the use of tetrabutylammonium salts has been shown to facilitate alkylation reactions under milder conditions .
  3. Yield Optimization: The introduction of more reactive electrophiles has allowed critical steps to be conducted at room temperature, significantly improving yields compared to traditional methods that relied on more problematic reagents like magnesium tert-butoxide .
Chemical Reactions Analysis

Adefovir dipivoxil undergoes various chemical reactions during its synthesis and metabolism:

  1. Alkylation Reactions: The formation of the diester involves alkylation processes where the hydroxyl groups of adefovir react with chloro methyl pivalate, facilitated by phase transfer catalysts to improve reaction rates .
  2. Dealkylation: In metabolic pathways, adefovir dipivoxil is hydrolyzed to release adefovir, which then exerts its antiviral effects by inhibiting viral DNA polymerase during the replication cycle of the hepatitis B virus .
  3. Purification Steps: Post-synthesis purification is crucial to remove byproducts and ensure the purity of the final product, which can be achieved through various chromatographic techniques .
Mechanism of Action

Adefovir dipivoxil acts primarily as an inhibitor of viral DNA synthesis through the following mechanisms:

  1. Inhibition of Viral Polymerase: Once converted to its active form (adefovir), it competes with natural deoxyadenosine triphosphate for incorporation into viral DNA during replication.
  2. Chain Termination: Upon incorporation into the growing viral DNA chain, adefovir causes premature termination due to the absence of a 3' hydroxyl group necessary for further nucleotide addition .
  3. Impact on Covalently Closed Circular DNA: Adefovir has been shown to reduce levels of covalently closed circular DNA within hepatocytes, which is crucial for achieving sustained viral suppression in chronic infections .
Physical and Chemical Properties Analysis

Adefovir dipivoxil exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar organic solvents such as dimethyl sulfoxide and dimethylformamide but exhibits limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • pH Sensitivity: Optimal activity is observed at physiological pH levels, which aligns with its therapeutic applications.

These properties are essential for formulation development and influence its pharmacokinetic profile in clinical settings.

Applications

Adefovir dipivoxil is primarily used in clinical settings for:

  1. Antiviral Therapy: It serves as an effective treatment option for chronic hepatitis B virus infections, particularly in patients who are resistant to other antiviral agents such as lamivudine.
  2. Research Applications: Beyond its therapeutic use, it is also employed in laboratory settings to study viral replication mechanisms and develop new antiviral strategies.
  3. Formulation Development: Due to its favorable bioavailability profile compared to its parent compound (adefovir), it has been utilized in developing various pharmaceutical formulations aimed at improving patient compliance and treatment outcomes .
Introduction to Adefovir Dipivoxil

Adefovir dipivoxil represents a pivotal advancement in antiviral therapy, specifically targeting hepatitis B virus (HBV). As a prodrug of adefovir, it belongs to the acyclic nucleoside phosphonate (ANP) class, designed to overcome limitations of earlier nucleoside analogues. Its development marked a significant milestone in managing chronic HBV infections, particularly in cases resistant to existing therapies. This section details its historical trajectory, structural attributes, and therapeutic positioning within the antiviral drug landscape [1] [8].

Historical Development and Clinical Approval

Adefovir dipivoxil’s development originated from research into acyclic nucleoside phosphonates by Gilead Sciences. Initially investigated for human immunodeficiency virus (HIV) at doses of 60–120 mg/day, Phase III trials revealed dose-limiting nephrotoxicity, prompting termination of its HIV program in 1999 [6]. Subsequent research demonstrated potent anti-HBV activity at substantially lower doses (10 mg/day). This led to FDA approval in 2002 for chronic HBV under the brand name Hepsera® [1] [2]. Crucially, it was the first nucleotide analogue approved for both hepatitis B e antigen (HBeAg)-positive and HBeAg-negative chronic hepatitis B, filling a critical therapeutic gap for lamivudine-resistant HBV [2] [8]. Its approval was supported by landmark studies showing significant improvements in liver histology, HBV DNA suppression, and alanine aminotransferase (ALT) normalization [1] [8].

Structural and Chemical Properties of Adefovir Dipivoxil

Adefovir dipivoxil (C₂₀H₃₂N₅O₈P; MW 501.47 g/mol) is a diester prodrug of adefovir (PMEA), engineered to enhance oral bioavailability [3] [7]. Its structure comprises three key components:

  • Adenine Moiety: A purine base facilitating recognition by viral kinases.
  • Acyclic Phosphonomethyl Ether Linker: Replaces the traditional ribose phosphate, bypassing the initial phosphorylation step required for nucleoside analogue activation [7].
  • Pivaloyloxymethyl (POM) Groups: Two ester groups masking the negatively charged phosphonate, enabling efficient intestinal absorption and cellular uptake [3] [7].

Table 1: Synthesis Pathway of Adefovir Dipivoxil

StepStarting MaterialReactionProduct
1Adenine (ADEF-001)Condensation with ethylene carbonate (ADEF-002)2-(6-Amino-9H-purin-9-yl)ethanol (ADEF-003)
2ADEF-003Alkylation with benzenesulfonate (ADEF-004)Phosphonate ester (ADEF-005)
3ADEF-005Dephosphorylation with bromotrimethylsilanePhosphonic acid (ADEF-006)
4ADEF-006Esterification with chloromethyl pivalateAdefovir dipivoxil [3]

Upon absorption, intracellular esterases hydrolyze the POM groups, liberating adefovir, which undergoes phosphorylation to its active diphosphate form. This metabolite competitively inhibits HBV DNA polymerase and acts as a chain terminator, incorporating into viral DNA [3] [7]. Solid-state NMR studies reveal complex molecular dynamics:

  • The phosphonate group exhibits a chemical shift anisotropy (CSA) of δₚₕₒₛ = 120 ppm, indicating conformational rigidity critical for binding.
  • The adenine ring displays hydrogen bonding (N–H···N, O–H···N) facilitating dimerization and cocrystal formation (e.g., with saccharin) [7].

Table 2: Key Hydrogen Bonding Interactions in Adefovir Dipivoxil Cocrystals

Synthon TypeBonding AtomsBond Length (Å)Role in Stability
Dimer SynthonN–H···N (Adenine)2.89Facilitates base-pair-like dimers
Hetero SynthonO–H···O (Water)2.75Links prodrug and water molecules
Hetero SynthonO–H···N (Adenine)2.82Stabilizes crystal packing [7]

Role in the Antiviral Drug Landscape for Hepatitis B Virus (HBV)

Adefovir dipivoxil emerged when HBV treatment options were limited to interferon-α and lamivudine. Its clinical impact stemmed from three key advantages:

  • Activity Against Lamivudine-Resistant HBV: In vitro and clinical studies confirmed efficacy against lamivudine-resistant strains (rtM204V/I), with viral load reductions of 4–5 log₁₀ copies/mL when used as add-on therapy [1] [2] [8].
  • Low Early Resistance Rates: Resistance mutations (rtN236T, rtA181V/T) emerged slower (0% at Year 1, 3% at Year 2, 29% at Year 5) than lamivudine (70% at Year 4) [5] [8].
  • Broad Applicability: Demonstrated efficacy in diverse populations, including HBV/HIV co-infected individuals, liver transplant recipients, and decompensated cirrhosis patients [2] [8].

Table 3: Comparative Efficacy of Adefovir Dipivoxil vs. Other Early HBV Antivirals

ParameterAdefovir DipivoxilLamivudineInterferon-α
HBV DNA Reduction3.5–4.0 log₁₀ copies/mL4.5–5.5 log₁₀ copies/mL1.5–2.0 log₁₀ copies/mL
HBeAg Seroconversion (1 yr)12%*20–22%25–35%
Histological Improvement53–68%56–62%35–40%
Resistance (Year 4)18%70%Not applicable [1] [8]

*Increased to 22–48% with extended treatment.

Despite these benefits, adefovir dipivoxil’s role as first-line monotherapy diminished with the advent of tenofovir and entecavir, which demonstrated superior potency (tenofovir: 76% undetectable HBV DNA vs. adefovir’s 21% at 1 year) and higher genetic barriers to resistance [1] [8]. Its primary contemporary utility lies in:

  • Rescue Therapy: For lamivudine-resistant HBV, particularly where tenofovir is unavailable.
  • Combination Regimens: With lamivudine to delay resistance (1.6% resistance at 2 years vs. 19% for lamivudine monotherapy) [2].

Table 4: Resistance Mutation Profile of Adefovir Dipivoxil

MutationPrevalence in Virologic FailurePhenotypic Resistance Fold-ChangeCross-Resistance Concerns
rtN236T60%5–10 foldTenofovir (partial), Entecavir (no)
rtA181V/T30–40%3–8 foldLamivudine (low-level)
rtV214A<5% (Polymorphic)Not significantNone
rtQ215S<5% (Polymorphic)Not significantNone [5]

ConclusionAdefovir dipivoxil exemplifies rational prodrug design, overcoming bioavailability challenges to deliver targeted antiviral activity. While superseded by more potent agents, its historical role in managing resistant HBV and foundational impact on subsequent nucleotide analogues (e.g., tenofovir) remains significant. Ongoing research focuses on its chemical scaffold to develop next-generation ANPs with enhanced safety profiles [3] [7].

Properties

CAS Number

142340-99-4

Product Name

AdefovirDipivoxil

Molecular Formula

C10H12N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.